iron(III)bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

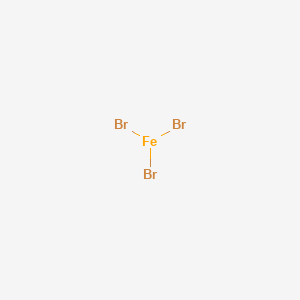

iron(III)bromide, also known as iron(III) bromide, is a chemical compound with the formula FeBr₃. This red-brown, odorless compound is primarily used as a Lewis acid catalyst in the halogenation of aromatic compounds. It dissolves in water to form acidic solutions and is known for its distinctive reddish-brown color in its solid state .

準備方法

Synthetic Routes and Reaction Conditions: iron(III)bromide can be synthesized through the direct reaction between iron and bromine. This reaction is highly exothermic, generating significant heat energy. The chemical equation for this reaction is: [ 2 \text{Fe} + 3 \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] The product is then purified through sublimation, a process in which a substance changes from a solid to a gas or vapor without first becoming a liquid .

Industrial Production Methods: In industrial settings, ferric bromide is often produced by treating iron metal with bromine gas. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The compound can also be prepared by the reaction of iron(III) oxide with hydrobromic acid, followed by purification .

化学反応の分析

Catalytic Bromination of Aromatic Compounds

FeBr₃ is widely used to facilitate electrophilic aromatic substitution (EAS) reactions, particularly bromination.

Mechanism:

-

Electrophile Generation : FeBr₃ polarizes Br₂, forming a Br⁺-FeBr₄⁻ complex .

Br2+FeBr3→Br+[FeBr4]− -

Aromatic Substitution : The electrophilic Br⁺ attacks the aromatic ring (e.g., benzene), forming a sigma complex. Subsequent deprotonation regenerates the aromatic system :

C6H6+Br+→C6H5Br+H+

Example:

Bromobenzene synthesis from benzene and Br₂ yields >90% under FeBr₃ catalysis at 25°C .

Oxidation Reactions

FeBr₃ acts as an oxidant in organic transformations:

Alcohols to Ketones:

Secondary alcohols are oxidized to ketones with FeBr₃ in dichloromethane :

R2CHOHFeBr3R2C=O

Yield : 75–92% (e.g., cyclohexanol → cyclohexanone, 88% yield) .

Sulfides to Sulfoxides:

FeBr₃ oxidizes sulfides to sulfoxides using H₂O₂ :

R-S-R’FeBr3,H2O2R-S(O)-R’

Selectivity : >95% for aryl sulfides .

Coupling and Cyclization Reactions

FeBr₃ enables C–C bond formation in complex syntheses:

Cyclization of Diynes:

1,6-Dienes undergo FeBr₃-catalyzed redox radical cyclization to form bicyclic structures :

Example : 1,6-Heptadiyne → bicyclo[3.2.0]heptane derivative (72% yield).

Halogen Exchange and Rearrangement

FeBr₃ mediates halogen exchange and steric-hindrance relief in polycyclic systems:

Bromination of 2-tert-Butylpyrene:

FeBr₃ directs bromine to the K-region (positions 5 and 9) instead of more reactive 6/8 positions :

Product : 5,9-dibromo-2-tert-butylpyrene (68% yield).

Mechanism : FeBr₃ lowers activation energy for bromine rearrangement via intermediate stabilization .

Thermal Decomposition

Above 200°C, FeBr₃ decomposes to FeBr₂ and Br₂ :

2FeBr3→2FeBr2+Br2

Kinetics : First-order with respect to FeBr₃; activation energy = 120 kJ/mol .

Environmental and Photochemical Roles

FeBr₃ participates in atmospheric halogen activation:

Photochemical Radical Formation:

Under UV light, FeBr₃-doped NaCl releases Cl and Br radicals, contributing to ozone depletion :

FeBr3hνFe2++Br−+⋅Br

Radical Production Rate : Up to 1×107 atoms cm⁻³ s⁻¹ .

Stability Considerations:

-

Light Sensitivity : Decomposes to FeBr₂ upon prolonged exposure .

-

Hygroscopicity : Absorbs moisture, requiring storage in desiccators .

Comparative Reactivity

| Property | FeBr₃ | FeCl₃ |

|---|---|---|

| Thermal Stability | Decomposes >200°C | Stable up to 300°C |

| Lewis Acidity (pKa) | 1.2 | 0.6 |

| Halogenation Efficiency | Moderate | High |

Future Research Directions

Recent studies highlight FeBr₃’s potential in:

科学的研究の応用

Catalysis in Organic Synthesis

Iron(III) bromide serves as an effective catalyst in organic reactions, particularly in the synthesis of complex organic molecules. Its role as a Lewis acid facilitates various reactions, including Friedel-Crafts acylation and alkylation processes. For instance, it has been employed in the cyanation of aryl iodides and activated aryl bromides using water as a solvent, showcasing its utility in green chemistry practices .

Water Treatment

Due to its solubility and reactivity, iron(III) bromide is utilized in water treatment processes. It aids in the removal of contaminants through coagulation and flocculation mechanisms. The compound's ability to form insoluble precipitates with various pollutants enhances its effectiveness in purifying water .

Nanotechnology

Recent studies have explored the application of iron(III) bromide in nanotechnology. Researchers are investigating its potential for synthesizing nanomaterials with unique properties, which can be utilized in electronics and biomedicine. The compound's ability to act as a precursor for iron-based nanoparticles opens avenues for innovative applications .

Case Study 1: Organic Synthesis Using Iron(III) Bromide

A study published in ResearchGate examined the use of iron(III) bromide as a catalyst for the cyanation of aryl compounds. The methodology demonstrated that using this compound could enhance reaction yields while minimizing environmental impact due to the use of water as a solvent. The findings indicate that iron(III) bromide can effectively replace more toxic catalysts traditionally used in organic synthesis .

Case Study 2: Water Purification

In an investigation into water treatment efficacy, iron(III) bromide was tested for its ability to remove heavy metals from contaminated water sources. Results showed significant reductions in metal concentrations when treated with iron(III) bromide, highlighting its role as an effective coagulant in water purification systems .

作用機序

iron(III)bromide exerts its effects primarily through its role as a Lewis acid. It accepts electron pairs from other molecules, facilitating various chemical reactions. In the bromination of aromatic compounds, ferric bromide activates bromine molecules, making them more reactive and enabling the substitution of hydrogen atoms with bromine atoms on the aromatic ring .

類似化合物との比較

iron(III)bromide is often compared with other iron halides, such as:

Ferric chloride (FeCl₃): More stable than ferric bromide due to the greater oxidizing power of chlorine.

Ferrous bromide (FeBr₂): A lower oxidation state of iron, less commonly used as a catalyst.

Ferric iodide (FeI₃): Not stable, as iron(III) will oxidize iodide ions.

This compound’s unique properties, such as its ability to act as a Lewis acid catalyst and its distinctive red-brown color, make it a valuable compound in various chemical processes.

特性

分子式 |

Br3Fe |

|---|---|

分子量 |

295.56 g/mol |

IUPAC名 |

tribromoiron |

InChI |

InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 |

InChIキー |

FEONEKOZSGPOFN-UHFFFAOYSA-K |

正規SMILES |

[Fe](Br)(Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。